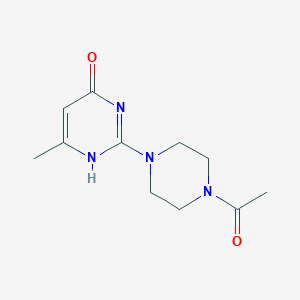![molecular formula C19H20N4O2S B253930 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 is a p53 stabilizer that has been shown to induce apoptosis in cancer cells and has been investigated for its potential use in cancer therapy.
Mecanismo De Acción
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide stabilizes the p53 protein by binding to the DNA-binding domain of the protein. This stabilizes the protein and prevents its degradation, which leads to an increase in the levels of functional p53 in the cell. The increased levels of functional p53 lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is its specificity for p53, which makes it a potentially useful tool for studying the role of p53 in cancer biology. However, one of the limitations of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide. One area of research could focus on developing more efficient synthesis methods for 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide that improve its solubility and purity. Another area of research could focus on developing new analogs of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide that have improved potency and selectivity for p53. Finally, future research could focus on investigating the potential use of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide in combination with other cancer therapies to improve its efficacy in treating cancer.
Métodos De Síntesis
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-mercapto-N-cyclohexylacetamide with 5-cyano-4-oxo-6-phenyl-1H-pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide.
Aplicaciones Científicas De Investigación
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by stabilizing the p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
|---|---|
Fórmula molecular |
C19H20N4O2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H20N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25) |
Clave InChI |
ZSGLLXABAVYSMG-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES canónico |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)